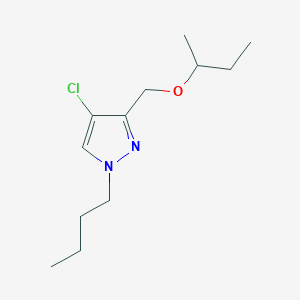

![molecular formula C13H17ClF3N3O B2531789 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide CAS No. 2060750-54-9](/img/structure/B2531789.png)

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the synthesis and properties of similar compounds. The first paper discusses the synthesis of a pharmaceutical intermediate with a pyrrolopyridine moiety, while the second paper describes the synthesis and crystal structure of a pyridine derivative with antifungal activity .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions and regioselective chlorination. For example, the first paper describes a palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl group into a pyrrolopyridine derivative . Although the target compound is not synthesized in these papers, similar methodologies could potentially be applied to synthesize the compound , considering the presence of a pyridine ring and chlorination as part of its structure.

Molecular Structure Analysis

The second paper provides details on the crystal structure of a pyridine derivative, which is determined by single-crystal X-ray diffraction analysis . This information is valuable for understanding how similar compounds might crystallize and the potential intermolecular interactions, such as hydrogen bonds, that could stabilize their structure. While the exact molecular structure of the target compound is not provided, the principles of crystallography and intermolecular interactions are relevant.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of the target compound. However, the antifungal activity of the compound in the second paper suggests that pyridine derivatives can participate in biological interactions and may have potential as bioactive molecules . This could imply that the target compound, with its pyridine core, might also exhibit biological activity, although specific reactions would need to be studied.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and density are detailed for the compound in the second paper . These properties are crucial for understanding the behavior of the compound under various conditions and its potential applications. While the exact physical and chemical properties of the target compound are not discussed, the methodologies used to determine these properties for related compounds could be applied similarly.

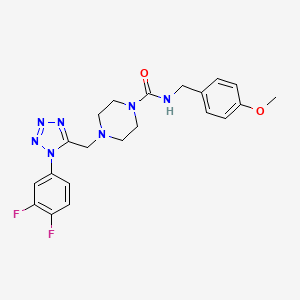

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of complex molecular structures, including Mn(II) complexes with pentadentate amino-pyridine ligands. These complexes have been studied for their solid state high-field electron paramagnetic resonance and density-functional theory investigations, offering insights into the configurations and electronic properties of chloro and aqua Mn(II) complexes (Hureau et al., 2008).

Heterocyclic Chemistry

- It has been a key building block in the preparation of trifluoromethyl-substituted aminopyrroles, highlighting its utility in heterocyclic chemistry and the synthesis of novel organic compounds. This approach utilizes a 2H-azirine ring expansion strategy to access a variety of pyrrole derivatives with potential application in various fields (Khlebnikov et al., 2018).

Pesticide Synthesis

- The compound's derivatives have been extensively used in the synthesis of pesticides, emphasizing its significance in developing agricultural chemicals. This research reviews the processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, and evaluates each synthesis process for its efficiency and applicability in producing effective pesticide ingredients (Lu Xin-xin, 2006).

Chemical Reactions and Intermediates

- Studies have explored its reactions with mono- and difunctional nucleophiles, leading to the formation of acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions expand the toolbox for synthesizing trifluoromethyl-containing heterocycles and other complex organic structures, showcasing the compound's versatility as a chemical intermediate (Sokolov et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethylpyridine group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives can play a significant role in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b in the potential treatment of hepatitis c .

Result of Action

It is suggested that the compound can enhance drug potency toward certain enzymes, potentially leading to therapeutic effects .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridines and their intermediates are expected to continue playing a key role in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

Propriétés

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methyl-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClF3N3O/c1-7(2)19-11(21)12(3,4)20-10-9(14)5-8(6-18-10)13(15,16)17/h5-7H,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPYRPZNHFRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)